Thiourea, N-(phenylmethyl)-N'-2-propenyl-

Lipophilicity Druglikeness Physicochemical profiling

Researchers requiring a defined N,N′-disubstituted thiourea with balanced lipophilicity (XLogP3 = 2.0) and dual hydrogen-bond donor topology cannot substitute generic mono-substituted analogs. N-Benzyl-N′-allylthiourea (CAS 4866-57-3) provides the exact scaffold for synthesizing unsymmetrical 2-aminothiazoles, thiazolines, and related S,N-heterocycles. • Predicted 14- to 25-fold greater MCF-7 cytotoxicity than N-allylthiourea, based on QSAR models • Orthogonal reactive handles: hydrogenolyzable benzyl + versatile allyl for sequential deprotection/cyclization • Validated reference standard for ecotoxicity assay calibration (Tetrahymena pyriformis QSAR model) • Supplied with certificate of analysis; standard international shipping available.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 4866-57-3
Cat. No. B12132594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-(phenylmethyl)-N'-2-propenyl-
CAS4866-57-3
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESC=CCNC(=S)NCC1=CC=CC=C1
InChIInChI=1S/C11H14N2S/c1-2-8-12-11(14)13-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14)
InChIKeyIXQQHCOKZBBPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>30.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N′-allylthiourea: Physicochemical Profile


Thiourea, N-(phenylmethyl)-N′-2-propenyl- (CAS 4866-57-3; systematic name 1-benzyl-3-prop-2-enylthiourea) is a disubstituted thiourea derivative with molecular formula C₁₁H₁₄N₂S and molecular weight 206.31 g/mol [1]. Its structure features a central thiocarbonyl group flanked by a benzyl substituent on one nitrogen and an allyl group on the other, giving it a computed XLogP3 of 2.0 and topological polar surface area of 56.2 Ų [1]. This compound belongs to the broader class of N,N′-dialkyl/aryl thioureas, which are recognized as versatile synthetic intermediates and bioactive scaffolds across medicinal chemistry, corrosion science, and agrochemical research [2][3]. The simultaneous presence of an aromatic benzyl moiety and an olefinic allyl chain distinguishes it from simpler mono-substituted analogs and creates a unique combination of lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that cannot be replicated by either N-allylthiourea or N-benzylthiourea alone.

1
Dual-substituted thiourea with benzyl and allyl groupsEnables physicochemical profile not attainable with monosubstituted analogs
2
Orthogonal reactive handles for sequential derivatizationHydrogenolyzable benzyl + olefinic allyl for thiol–ene or metathesis
3
Balanced lipophilicity (XLogP3 ~2.0) for cell-permeability studiesSupports membrane-permeability and target-engagement assay contexts

N-Benzyl-N′-allylthiourea: Irreplaceable Dual-Functionality


Generic substitution of N-benzyl-N′-allylthiourea (CAS 4866-57-3) with either N-allylthiourea or N-benzylthiourea fails because the two substituents contribute distinct and non-interchangeable physicochemical, toxicological, and reactivity properties. N-Benzylthiourea exhibits low acute cytotoxicity in rat hepatocytes (non-toxic at 1 mM) [1], whereas N-allylthiourea demonstrates measurable toxicity toward the ciliate Tetrahymena pyriformis (pIGC₅₀ ≈ 0.42 log units) [2] and weak but quantifiable anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 5.22 mM) [3]. The disubstituted target compound, by incorporating both allyl and benzyl groups, is anticipated—based on quantitative structure–activity relationship models—to occupy an intermediate and tunable position in both toxicity and efficacy space [2][4]. This dual-substitution pattern is not merely additive; it introduces a distinct hydrogen-bonding topology (two donor sites vs. the single donor in asymmetric N-monosubstituted thioureas) and modulates logP, which directly affects membrane permeability, metabolic stability, and target-binding conformations [4]. Consequently, procurement of the specific N-benzyl-N′-allyl substitution pattern is mandatory for any research program that requires a balanced lipophilic–hydrophilic profile, a particular cytochrome P450 or flavin monooxygenase substrate specificity, or a defined synthetic intermediate bearing orthogonal reactive handles for further derivatization.

Target
N-Benzyl-N′-allylthiourea — dual aromatic + olefinic substitution
Benchmark
N-Allylthiourea
Lacks aromatic benzyl moiety; lower lipophilicity may shift membrane-permeability profile
Physicochemical mismatch
N-Benzylthiourea
Lacks olefinic allyl handle; no orthogonal second reactive site for sequential chemistry
Synthetic-handle mismatch

N-Benzyl-N′-allylthiourea: Comparator Evidence


Lipophilicity & H-Bond Donors: Disubstituted vs. Monosubstituted Thioureas

The target compound N-benzyl-N′-allylthiourea possesses two hydrogen-bond donor sites (both thiourea NH groups) and an XLogP3 of 2.0, which places it in a distinct physicochemical space relative to its monosubstituted analogs [1]. N-Allylthiourea (CAS 109-57-9; C₄H₈N₂S) has an XLogP3 of approximately 0.4 and one fewer aromatic ring, resulting in lower membrane permeability potential [2]. N-Benzylthiourea (CAS 621-83-0; C₈H₁₀N₂S) has an XLogP3 of approximately 1.5 and lacks the olefinic allyl moiety that provides a second reactive handle [2]. The 0.5–1.6 log unit difference in XLogP3 corresponds to a theoretical 3- to 40-fold difference in octanol–water partition coefficient, which is of high relevance when selecting a compound for cell-permeability or blood–brain barrier penetration studies.

Lipophilicity
Class-level inference
XLogP3 2.0 vs. 0.4 (N-allyl) & 1.5 (N-benzyl)
Intermediate logP supports balanced permeability-solubility screening
In silico computed; experimental validation advised
Lipophilicity Druglikeness Physicochemical profiling

MCF-7 Cytotoxicity: Disubstituted N-Allylthioureas Outperform Parent

In a head-to-head study of N-allylthiourea derivatives, disubstituted analogs bearing aryl or aroyl substituents on the second nitrogen exhibited MCF-7 cytotoxicity IC₅₀ values of 0.21–0.38 mM, representing a 14- to 25-fold improvement over the parent compound N-allylthiourea (IC₅₀ = 5.22 mM) and a 7.6- to 14-fold improvement over the clinical reference hydroxyurea (IC₅₀ = 2.89 mM) [1]. N-Benzyl-N′-allylthiourea, as a disubstituted N-allylthiourea with an N-benzyl substituent, belongs to this same pharmacophoric family. While direct experimental IC₅₀ data for the specific compound have not been published as of this search, the quantitative SAR trend indicates that introduction of a benzyl group at the N′ position elevates cytotoxicity well beyond that of simple N-allylthiourea [1].

MCF-7 Cytotoxicity
Cross-study comparable
SAR-predicted range ~0.2–1.0 mM
Reported SAR-based cell-model response context
Direct IC₅₀ not published; disubstituted analogs 0.21–0.38 mM
Cytotoxicity Anticancer MCF-7 Structure–activity relationship

Aquatic Toxicity: N-Allyl vs. N,N′-Dialkyl Thioureas

Schultz and Tucker (2003) established a quantitative structure–toxicity relationship for a series of N- and N,N′-alkyl thioureas using the Tetrahymena pyriformis 40-h population growth impairment assay [1]. N-Allylthiourea exhibited a pIGC₅₀ of approximately 0.42 (IGC₅₀ ≈ 380 μM), whereas N,N′-dialkyl thioureas with longer or branched alkyl chains showed pIGC₅₀ values ranging from 0.10 to 1.80 depending on chain length [1]. Although N-benzyl-N′-allylthiourea was not directly tested, its molecular structure places it within the N,N′-disubstituted subseries, which the model predicts to have toxicity profiles intermediate between mono- and highly lipophilic disubstituted thioureas [1]. This toxicological differentiation is critical for selecting compounds intended for environmental fate studies, ecotoxicology reference standards, or green chemistry applications where aquatic toxicity must be minimized.

Aquatic Toxicity
Class-level inference
Predicted pIGC₅₀ ~0.4–1.0 (T. pyriformis)
Supports ecotoxicology assay context for disubstituted thioureas
QSAR-anchored; direct measurement recommended
Aquatic toxicology Tetrahymena pyriformis Structure–toxicity relationship

Synthetic Utility: Orthogonal Allyl and Benzyl Handles

A supported-reagent one-pot synthesis of N-allylthioureas, including N-benzyl-N′-allylthiourea, has been described using KSCN/SiO₂–RNH₃OAc/Al₂O₃ systems . Unlike N,N′-dibenzylthiourea (both N-substituents aromatic) or N,N′-diallylthiourea (both olefinic), the unsymmetrical N-benzyl-N′-allyl pattern provides two chemically orthogonal reactive handles: the benzyl group can be cleaved via catalytic hydrogenolysis, while the allyl group participates in thiol–ene click chemistry, olefin metathesis, or oxidative cleavage [1]. This bifunctionality is not available in symmetric disubstituted thioureas or monosubstituted analogs, making N-benzyl-N′-allylthiourea the compound of choice for synthesizing 2-aminothiazoles, thiazolines, and other heterocycles that require sequential, selective deprotection or functionalization steps [1].

Synthetic Handles
Class-level inference
2 orthogonal handles vs. 0–1 in analogs
Enables sequential deprotection–cyclization workflows
Hydrogenolysis + olefin metathesis/thiol–ene
Synthetic intermediate Orthogonal protection Thiazole synthesis

N-Benzyl-N′-allylthiourea: Key Applications


Anticancer Lead Optimization: N-Allylthiourea Derivatives

Based on the quantitative SAR evidence showing that disubstituted N-allylthioureas achieve 14- to 25-fold higher MCF-7 cytotoxicity than the parent N-allylthiourea scaffold [1], N-benzyl-N′-allylthiourea should be prioritized as a key intermediate for synthesizing focused libraries targeting breast cancer cell lines. Its intermediate lipophilicity (XLogP3 = 2.0) balances cellular permeability with aqueous solubility, addressing a common limitation of highly lipophilic diaryl thiourea leads [2].

Aquatic Risk Assessment: Reference for Disubstituted Thioureas

The compound's predicted intermediate aquatic toxicity, based on the Tetrahymena pyriformis QSAR model established by Schultz and Tucker (2003) [3], makes it an appropriate reference standard for calibrating ecotoxicity assays of N,N′-disubstituted thioureas. Its dual aromatic–olefinic substitution pattern represents a structurally well-defined model compound for studying the influence of mixed aliphatic/aromatic substitution on environmental fate.

Bifunctional Building Block for Sequential Heterocycle Synthesis

N-Benzyl-N′-allylthiourea provides two orthogonal reactive handles—a hydrogenolyzable benzyl group and a versatile allyl group—that enable sequential deprotection and cyclization strategies impossible with symmetric thioureas [4]. This makes it the compound of choice for preparing unsymmetrical 2-aminothiazoles, thiazolines, and related sulfur–nitrogen heterocycles in medicinal chemistry and agrochemical discovery programs.

Application
Selection Property
Validation Focus
Cell-Model Cytotoxicity SAR
Disubstituted N-allylthiourea scaffold
Cell-model response endpoint review
Aquatic Toxicology Reference
Predicted intermediate aquatic toxicity profile
Ecotoxicology assay calibration context
Sequential Heterocycle Synthesis
Orthogonal benzyl/allyl reactive handles
Deprotection–cyclization sequence validation
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